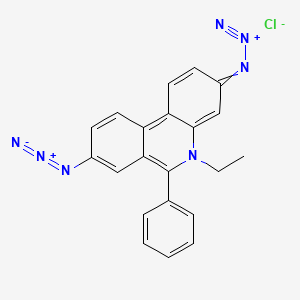

3,8-二叠氮-5-乙基-6-苯基吩并啶鎓氯化物

描述

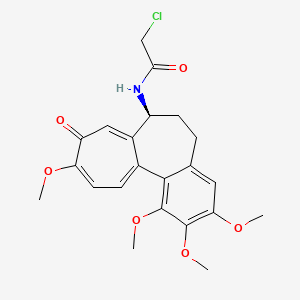

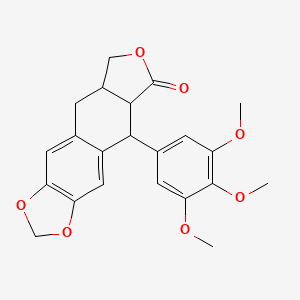

“3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to “3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide”, also known as Ethidium bromide12. Ethidium bromide is a well-known and widely used fluorescent dye in biotechnology research3.

Synthesis Analysis

The synthesis of “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” is not explicitly mentioned in the available resources. However, related compounds such as “3,8-Diamino-6-phenylphenanthridine” have been used in the synthesis of rigid polyamides4.Molecular Structure Analysis

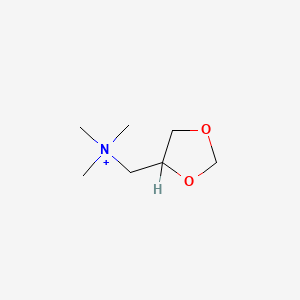

The molecular structure of “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” is not directly available. However, the molecular formula for a related compound, “3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide”, is C21H20BrN312.Chemical Reactions Analysis

The specific chemical reactions involving “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” are not detailed in the available resources. However, Ethidium bromide, a related compound, is known to intercalate double-stranded DNA and RNA1.Physical And Chemical Properties Analysis

The physical and chemical properties of “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” are not directly available. However, Ethidium bromide, a related compound, is a red to purple powder with a molecular weight of 394.3 and a melting point of 255-266°C with decomposition3.科学研究应用

结合研究和核酸相互作用

- 该化合物与 DNA 的相互作用,特别是其结合性质,已在与溴化乙锭及其类似物的比较研究中得到探索。结果发现,3,8-二叠氮-5-乙基-6-苯基吩并啶鎓氯化物与核酸的结合方式与其单叠氮对应物和溴化乙锭不同。这种差异表明在探测 DNA 结合位点和了解类似化合物的相互作用动力学方面具有潜在的应用 (Garland 等,1980)。

光反应标记和药物分析

- 该化合物的另一个应用在于光亲和标记。它被用于为药物类似物创建抗体,证明了它在检测和识别药物加合物中的效用,特别是在寄生虫治疗方案中 (Omholt 等,1993)。

细胞生长和线粒体研究

- 在涉及酵母细胞的研究中,该化合物在光解后与线粒体和核 DNA 形成共价加合物。该研究强调了与附着在核 DNA 上的药物分子不同,从线粒体 DNA 中去除药物分子是通过广泛降解来实现的。这突出了其在研究细胞生长和 DNA 相互作用中的潜在作用 (Fukunaga & Yielding,1979)。

交联核酸

- 发现该化合物对双螺旋核酸的交联有效,对 DNA、RNA 和 DNA-RNA 杂交体的效率约为 30%。此特性可用于研究核酸结构和相互作用 (Woolley & Dohrmann,1983)。

分析方法的开发和验证

- 3,8-二叠氮-5-乙基-6-苯基吩并啶鎓氯化物还在分析方法的开发和验证中发挥作用,例如在控制潜在的假冒异美他胺产品中,说明了其在质量控制和药物分析中的重要性 (Schad 等,2008)。

安全和危害

The safety and hazards of “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” are not directly available. However, Ethidium bromide, a related compound, is known to be a mutagenic compound3.

未来方向

The future directions for “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride” are not directly available. However, it’s worth noting that new chemicals are continually being investigated for their potential uses and effects5.

Please note that the information provided is based on the available resources and may not be fully accurate or complete due to the limited information specifically on “3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride”. For more detailed and accurate information, further research and consultation with a chemical expert is recommended.

属性

IUPAC Name |

8-azido-3-diazonioimino-5-ethyl-6-phenylphenanthridine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N7.ClH/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;/h3-13H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUSKHCRBDCBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67620-23-9 (Parent) | |

| Record name | Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90983898 | |

| Record name | 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride | |

CAS RN |

65282-36-2 | |

| Record name | Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1215656.png)